![molecular formula C9H14O B14902428 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde is an organic compound characterized by a bicyclic structure. This compound is part of the norbornane family, which is known for its unique and rigid bicyclic framework. The presence of an aldehyde functional group attached to the bicyclo[2.2.1]heptane ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or norbornane derivatives.
Reaction Conditions: Common reagents include catalysts like rhodium complexes for hydroformylation or oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroformylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The rigid bicyclic structure also influences its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the aldehyde functional group.
Norbornene: An unsaturated hydrocarbon with a double bond in the bicyclic ring.
Norbornadiene: Contains two double bonds in the bicyclic ring.
Uniqueness
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential applications compared to other norbornane derivatives. The combination of the rigid bicyclic structure and the reactive aldehyde group makes it a valuable compound for various chemical and biological studies.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-(1-bicyclo[2.2.1]heptanyl)acetaldehyde |
InChI |
InChI=1S/C9H14O/c10-6-5-9-3-1-8(7-9)2-4-9/h6,8H,1-5,7H2 |
Clé InChI |
GORGHRYOCUAAQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


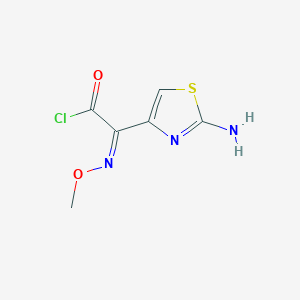
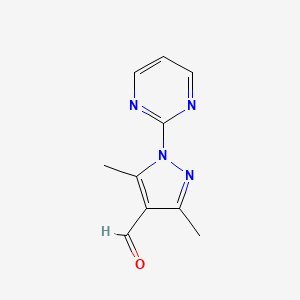
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
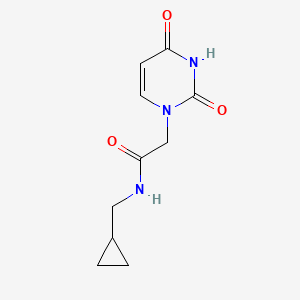
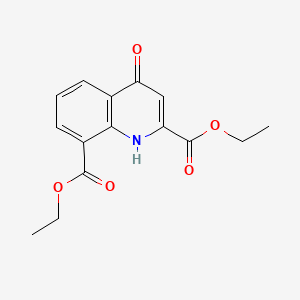
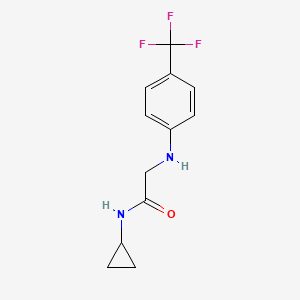
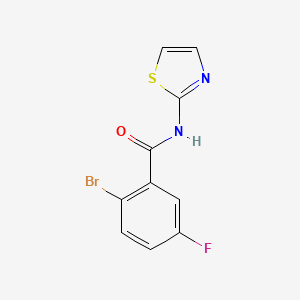

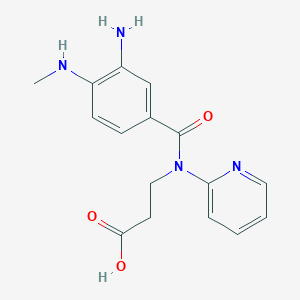
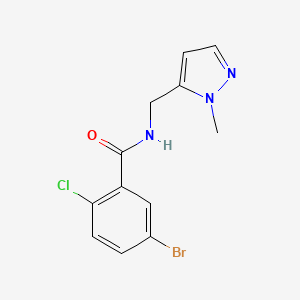
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
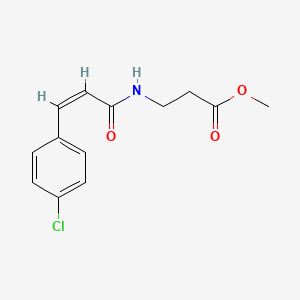
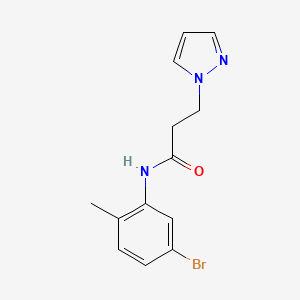
![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)
